molecular formula C15H24ClNO2 B12774310 3-Methyl-4-(morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride CAS No. 88364-27-6

3-Methyl-4-(morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride

Cat. No.: B12774310
CAS No.: 88364-27-6
M. Wt: 285.81 g/mol
InChI Key: ZAAACZFQWLUIMF-UHFFFAOYSA-N
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Description

3-Methyl-4-(morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a morpholine ring attached to a tetrahydroindanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves a multi-step process. One common method includes the alkylation of 4,5,6,7-tetrahydro-1-indanone with a morpholine derivative under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-4-(morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4-(morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride
  • 3-Methyl-4-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride

Uniqueness

3-Methyl-4-(morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

88364-27-6

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

3-methyl-4-(morpholin-4-ylmethyl)-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-11-9-14(17)13-4-2-3-12(15(11)13)10-16-5-7-18-8-6-16;/h11-12H,2-10H2,1H3;1H

InChI Key

ZAAACZFQWLUIMF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C(CCC2)CN3CCOCC3.Cl

Origin of Product

United States

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